1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine is a chemical compound with a molecular formula of C14H20BrNO3S This compound is characterized by the presence of a bromine atom, a propoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine typically involves multiple steps, including the introduction of the bromine atom, the propoxy group, and the sulfonyl group to the phenyl ring, followed by the attachment of the piperidine ring. Common synthetic routes may involve:
Electrophilic Aromatic Substitution: Introduction of the bromine atom to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Attachment of the propoxy group using propyl bromide (C3H7Br) and a base such as sodium hydride (NaH).
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride (RSO2Cl) in the presence of a base such as pyridine.
Formation of Piperidine Ring: Cyclization reaction to form the piperidine ring, followed by methylation using methyl iodide (CH3I) and a base.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine can be compared with other similar compounds, such as:
- 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine
- 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-3-methylpiperidine
These compounds share similar structural features but differ in the specific substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22BrNO3S |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-10-20-15-11-13(4-5-14(15)16)21(18,19)17-8-6-12(2)7-9-17/h4-5,11-12H,3,6-10H2,1-2H3 |
InChI Key |
ISMDQTJYZLSXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)Br |
Origin of Product |
United States |
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